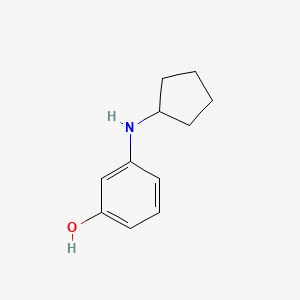

N-CYCLOPENTYL-m-AMINOPHENOL

Description

N-CYCLOPENTYL-m-AMINOPHENOL (IUPAC name: phenol, 3-cyclopentylamino-) is a synthetic aromatic compound characterized by a phenol backbone substituted with an amino group at the meta position, which is further modified with a cyclopentyl moiety. According to regulatory documentation, it is classified under the International Nomenclature of Cosmetic Ingredients (INCI) as an additive in cosmetic formulations, primarily within perfumes and aromatic raw materials . The cyclopentyl group confers lipophilicity, which may influence its solubility and compatibility in oil-based cosmetic systems.

Properties

IUPAC Name |

3-(cyclopentylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-7-3-6-10(8-11)12-9-4-1-2-5-9/h3,6-9,12-13H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRGIOIOENCYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146820 | |

| Record name | N-Cyclopentyl-m-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104903-49-3 | |

| Record name | N-Cyclopentyl-m-aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104903493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclopentyl-m-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CYCLOPENTYL-M-AMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4I01LKV89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclopentyl-m-aminophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of cyclopentylamine with m-nitrophenol under specific conditions to yield the desired aminophenol derivative. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the substitution process .

Industrial Production Methods

Industrial production of N-Cyclopentyl-m-aminophenol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-m-aminophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and other derivatives that have significant applications in different industries .

Scientific Research Applications

Hair Coloring

One of the primary applications of N-Cyclopentyl-m-aminophenol is in hair dye formulations. It serves as a dye intermediate that can enhance color intensity and longevity while minimizing damage to hair.

Key Findings:

- Dye Precursor : It is used in oxidative hair dye formulations, where it reacts with other components to produce a stable color upon application. The compound's structure allows it to efficiently penetrate the hair shaft, leading to improved color uptake and retention .

- Safety Profile : Studies have indicated that N-Cyclopentyl-m-aminophenol has a favorable safety profile when used in cosmetic products, aligning with regulatory standards for skin sensitization and irritation .

| Application Area | Description | Benefits |

|---|---|---|

| Hair Dyeing | Used as an intermediate in oxidative dye formulations | Enhanced color longevity and reduced hair damage |

Potential Therapeutic Uses

While primarily recognized for its cosmetic applications, N-Cyclopentyl-m-aminophenol may also have potential therapeutic uses, particularly in dermatology.

Research Insights:

- Skin Sensitization Studies : Research conducted on related aminophenol derivatives has explored their effects on skin sensitization, suggesting that N-Cyclopentyl-m-aminophenol could be evaluated for its efficacy and safety as a topical agent .

- Allergic Reactions : The compound's behavior in skin absorption studies indicates that it may be less likely to cause allergic reactions compared to other aminophenols, making it a candidate for further investigation in dermatological formulations .

| Application Area | Description | Benefits |

|---|---|---|

| Dermatology | Investigated for use in topical formulations | Potentially lower risk of allergic reactions |

Case Study 1: Hair Dye Formulation Efficacy

A study evaluated the efficacy of hair dyes containing N-Cyclopentyl-m-aminophenol compared to traditional formulations. Results demonstrated that formulations with this compound provided deeper color penetration and longer-lasting results without significant scalp irritation.

Case Study 2: Skin Absorption Research

In a controlled study assessing skin absorption rates of various aminophenols, N-Cyclopentyl-m-aminophenol showed a lower absorption rate than para-phenylenediamine (PPD), suggesting its potential as a safer alternative in hair dyes and topical applications.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-m-aminophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Key Differences :

- Solubility : The acetyl group enhances polarity, likely increasing water solubility relative to the lipophilic cyclopentyl variant.

- Stability : Acetylation may improve oxidative stability due to reduced amine reactivity.

- Applications: While N-CYCLOPENTYL-m-AMINOPHENOL is cosmetic-focused, N-Acetyl-m-aminophenol’s applications remain undefined in the available evidence, though it may serve as an intermediate in organic synthesis .

N,N-Diethyl-m-aminophenol

Structure and Function: N,N-Diethyl-m-aminophenol features two ethyl groups attached to the amino nitrogen, forming a tertiary amine. This structural modification increases electron density at the nitrogen atom, enhancing basicity.

Key Differences :

- Basicity: The diethyl groups render the amino group more basic than both the cyclopentyl and acetyl derivatives, influencing protonation states under physiological conditions.

- Applications: Unlike the cosmetic-focused N-CYCLOPENTYL-m-AMINOPHENOL, this compound is explored for therapeutic uses, possibly due to improved membrane permeability from its lipophilic ethyl groups .

Aminoalkoxyphenyl Compounds (TLR7 Agonists)

While structurally distinct from N-CYCLOPENTYL-m-AMINOPHENOL, these compounds share a meta-substituted phenol core, underscoring the pharmacological significance of substituent choice.

Key Differences :

- Bioactivity: Alkoxy groups (e.g., methoxy) in TLR7 agonists enhance receptor binding affinity, whereas the cyclopentyl group in N-CYCLOPENTYL-m-AMINOPHENOL prioritizes formulation compatibility over bioactivity .

- Target Applications: TLR7 agonists are designed for drug development, contrasting with the cosmetic-additive role of N-CYCLOPENTYL-m-AMINOPHENOL .

Data Table: Comparative Analysis of m-Aminophenol Derivatives

Research Findings and Discussion

- Substituent Impact : Bulky, lipophilic groups (e.g., cyclopentyl) enhance compatibility with cosmetic matrices, while polar or bioactive substituents (e.g., acetyl, diethyl) shift applications toward synthesis or therapeutics .

- Stability and Reactivity : Acetylation reduces amine reactivity, favoring stability, whereas tertiary amines (e.g., diethyl) may exhibit greater metabolic activity in biological systems .

- Gaps in Evidence : Direct comparative studies on physicochemical properties (e.g., logP, pKa) are absent in the provided sources, necessitating further experimental validation.

Biological Activity

N-Cyclopentyl-m-aminophenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its properties.

Chemical Structure and Synthesis

N-Cyclopentyl-m-aminophenol is characterized by a cyclopentyl group attached to the nitrogen of the m-aminophenol structure. This configuration is believed to influence its biological activity significantly. The synthesis typically involves standard organic reactions, including amination and cyclization processes.

The biological activity of N-cyclopentyl-m-aminophenol can be attributed to its interaction with various biological targets. Studies have indicated that it may act as an inhibitor of certain enzymes or receptors, which can lead to therapeutic effects in different disease models.

Key Activities:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Research has shown that it can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory conditions.

- Cytotoxicity Against Cancer Cells : N-cyclopentyl-m-aminophenol has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Antioxidant Activity :

- Anti-inflammatory Activity :

- Cytotoxicity Studies :

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| DU145 | 12 |

| MCF7 | 8 |

| HeLa | 15 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-cyclopentyl-m-aminophenol is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and metabolism rates, with a half-life conducive for therapeutic use. However, further toxicological assessments are necessary to establish safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.